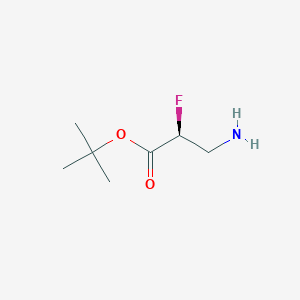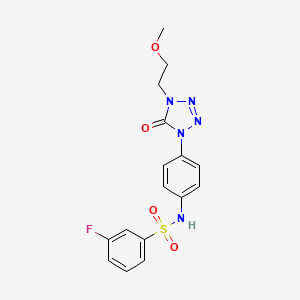![molecular formula C22H16FN3O4 B2666751 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-65-3](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activities
Research indicates that compounds structurally similar to 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione show promising herbicidal activities. For instance, Yang Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds that displayed significant herbicidal activities against Brassica napus, suggesting a potential application in agriculture (Yang Huazheng, 2013).
Urease Inhibition
A study by A. Rauf et al. (2010) on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that these compounds exhibited varying degrees of urease inhibition. This suggests potential medicinal applications, particularly in treating conditions where urease activity is a factor (A. Rauf et al., 2010).
Nonlinear Optical Properties
S. Shettigar et al. (2009) studied the nonlinear optical properties of novel styryl dyes related to pyrimidine-2,4(1H,3H)-diones. Their research suggests that these compounds could be promising materials for nonlinear optical applications, which are crucial in fields like photonics and telecommunications (S. Shettigar et al., 2009).
Antitumor Potential
Research into sulfonamide derivatives containing pyrimidine-2,4-diones indicates potential antitumor applications. For example, Z. Huang, Z. Lin, and J. Huang (2001) designed and synthesized sulfonamide derivatives showing high antitumor activity and low toxicity, highlighting the potential of similar pyrimidine derivatives in cancer treatment (Z. Huang, Z. Lin, J. Huang, 2001).
Antimicrobial and Anti-Inflammatory Properties
D. Giles et al. (2011) synthesized pyrimidine derivatives of indane-1,3-dione, demonstrating analgesic, anti-inflammatory, and antimicrobial activities. This suggests that related pyrimidine-2,4(1H,3H)-dione compounds could have similar therapeutic properties (D. Giles et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "4-fluorobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidine core", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid to obtain ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate.", "b. React ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate with sodium hydride and 4-fluorobenzaldehyde in methylene chloride to obtain 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Introduction of benzodioxol moiety", "a. React 1,3-benzodioxole with acetic anhydride and sulfuric acid to obtain 3-acetoxy-1,3-benzodioxole.", "b. React 3-acetoxy-1,3-benzodioxole with sodium bicarbonate in ethanol to obtain 3-hydroxy-1,3-benzodioxole.", "c. React 3-hydroxy-1,3-benzodioxole with 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of sulfuric acid to obtain the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |
Numéro CAS |
902923-65-3 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H16FN3O4 |
Poids moléculaire |
405.385 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-20-17(2-1-9-24-20)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Clé InChI |
ZSVNMPHQXBRGQA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
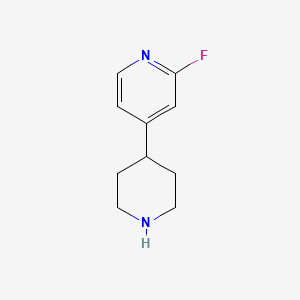
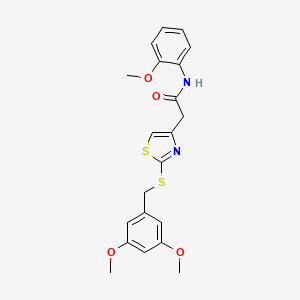
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)

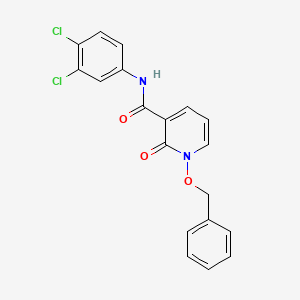
![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)

